
6-Fluoro-3-phenyl-2-quinolinol
Descripción general
Descripción
6-Fluoro-3-phenyl-2-quinolinol is a biochemical used for proteomics research . Its molecular formula is C15H10FNO and its molecular weight is 239.24 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been achieved through various methods. These include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a fluorine atom at the 6th position and a phenyl group at the 3rd position .Chemical Reactions Analysis
The chemistry of fluorinated quinolines, like this compound, involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C15H10FNO) and molecular weight (239.24) . More specific properties such as density, melting point, and boiling point were not found in the search results.Aplicaciones Científicas De Investigación
Antitumor Applications
A study by Řehulka et al. (2020) on fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone, a closely related compound, highlighted its application as tubulin polymerization inhibitors. These compounds showed cytotoxic activity against cancer cell lines, with some derivatives inhibiting mitosis progression due to their ability to inhibit microtubule formation (Řehulka et al., 2020).
Synthesis and Characterization
Gershon et al. (2002) prepared 6-Fluoro-8-quinolinol from 2-amino-5-fluorophenol through Skraup synthesis, investigating its antifungal synergism. This study provides insights into the synthetic pathways and potential antifungal applications of fluoroquinolines (Gershon et al., 2002).
Antimicrobial and Antifungal Activities
Xu et al. (2007) synthesized 6-Fluoro-4-quinazolinol, proceeding to evaluate its antifungal activities. The compounds exhibited significant inhibition against a range of fungi, highlighting the antimicrobial potential of fluoroquinolines (Xu et al., 2007).
Fluorescent Probes and Sensors
Ohshima et al. (2010) developed a fluorescent probe based on 8-quinolinol derivatives for Zn2+ detection, demonstrating the utility of quinolinolates in the synthesis of sensitive and cell-permeable fluorescent sensors (Ohshima et al., 2010).
Biological Evaluation and Drug Development
Bhatt et al. (2015) explored amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their cytotoxic activity and apoptotic DNA fragmentation, contributing to the development of novel anticancer agents (Bhatt et al., 2015).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as fluoroquinolones, primarily target bacterial dna-gyrase .
Mode of Action
Fluoroquinolones, which share a similar structure, work by inhibiting bacterial dna-gyrase, thereby preventing bacterial reproduction .
Biochemical Pathways
Fluoroquinolones, which share a similar structure, are known to affect the dna replication pathway in bacteria by inhibiting the dna-gyrase enzyme .
Result of Action
Fluoroquinolones, which share a similar structure, are known to have a high level of antibacterial activity .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-Fluoro-3-phenyl-2-quinolinol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This interaction inhibits the enzyme’s activity, leading to the disruption of bacterial DNA replication and ultimately bacterial cell death . Additionally, this compound has been found to form complexes with metals, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, the compound inhibits DNA-gyrase, leading to the disruption of DNA replication and transcription . This results in the inhibition of bacterial growth and proliferation. In mammalian cells, this compound has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DNA-gyrase in bacterial cells, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by the fluorine atom at the 6-position of the quinoline ring, which enhances the compound’s affinity for the enzyme . In mammalian cells, this compound inhibits topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in bacterial cells where it can lead to the development of resistance over time . In in vitro studies, the compound has been shown to maintain its inhibitory effects on DNA-gyrase and topoisomerase II for extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can cause adverse effects, including toxicity to mammalian cells . Studies have shown that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits . In animal models, high doses of this compound have been associated with liver and kidney toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . The metabolic pathways of this compound can influence its efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation . The distribution of this compound within tissues is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear enzymes . This localization is facilitated by its ability to cross the nuclear membrane and bind to nuclear proteins . Additionally, this compound can undergo post-translational modifications that direct it to specific subcellular compartments . These modifications can influence the compound’s activity and its interactions with other biomolecules .
Propiedades
IUPAC Name |
6-fluoro-3-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-12-6-7-14-11(8-12)9-13(15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLQAZCROBIELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653637 | |
| Record name | 6-Fluoro-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-37-6 | |
| Record name | 6-Fluoro-3-phenyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1031928-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


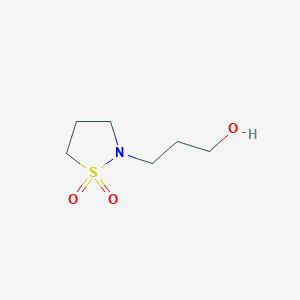
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438899.png)


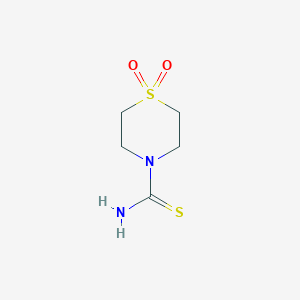

![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
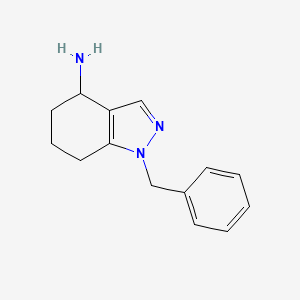

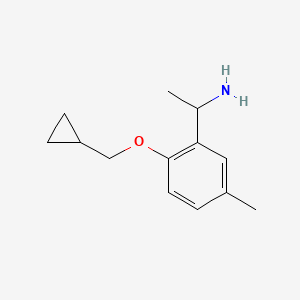
![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)
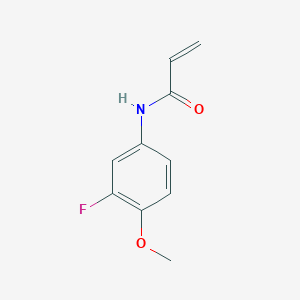
![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)
